molecular formula C10H20 B13933981 4-Ethyl-3-octen CAS No. 53966-51-1

4-Ethyl-3-octen

Katalognummer: B13933981
CAS-Nummer: 53966-51-1
Molekulargewicht: 140.27 g/mol
InChI-Schlüssel: NOBLDEYGTBPLMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-3-octene is an organic compound with the molecular formula C10H20 It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond The structure of 4-Ethyl-3-octene includes a double bond between the third and fourth carbon atoms, with an ethyl group attached to the fourth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethyl-3-octene can be synthesized through various methods, including:

    Alkylation of Alkenes: One common method involves the alkylation of 1-octene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Hydroboration-Oxidation: Another method involves the hydroboration of 1-octene followed by oxidation. This two-step process first adds borane (BH3) to the double bond, forming an organoborane intermediate. The intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base to yield 4-Ethyl-3-octene.

Industrial Production Methods

Industrial production of 4-Ethyl-3-octene often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are commonly used in the alkylation reactions. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-3-octene undergoes various chemical reactions, including:

    Oxidation: The double bond in 4-Ethyl-3-octene can be oxidized to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide (OsO4).

    Reduction: The compound can be reduced to form alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or nickel (Ni).

    Substitution: Halogenation reactions can occur at the double bond, leading to the formation of halogenated derivatives. Reagents such as bromine (Br2) or chlorine (Cl2) are typically used.

Common Reagents and Conditions

    Oxidation: Peracids, osmium tetroxide, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Halogens like bromine and chlorine.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alkanes.

    Substitution: Halogenated alkenes.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-3-octene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving lipid metabolism and the synthesis of bioactive molecules.

    Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

    Industry: 4-Ethyl-3-octene is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Ethyl-3-octene depends on the specific reaction it undergoes. For example:

    Oxidation: The double bond reacts with oxidizing agents to form an epoxide intermediate, which can further react to form diols.

    Reduction: Hydrogenation involves the addition of hydrogen atoms across the double bond, converting it to a single bond and forming an alkane.

    Substitution: Halogenation involves the addition of halogen atoms to the double bond, resulting in halogenated alkenes.

Vergleich Mit ähnlichen Verbindungen

4-Ethyl-3-octene can be compared with other similar alkenes, such as:

    1-Octene: A simple alkene with a double bond at the first carbon. It is less substituted compared to 4-Ethyl-3-octene.

    4-Methyl-3-octene: Similar structure but with a methyl group instead of an ethyl group. It exhibits different reactivity due to the smaller size of the substituent.

    3-Decene: A longer chain alkene with a double bond at the third carbon. It has different physical properties due to the longer carbon chain.

The uniqueness of 4-Ethyl-3-octene lies in its specific substitution pattern, which influences its reactivity and applications.

Eigenschaften

CAS-Nummer

53966-51-1

Molekularformel

C10H20

Molekulargewicht

140.27 g/mol

IUPAC-Name

4-ethyloct-3-ene

InChI

InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h8H,4-7,9H2,1-3H3

InChI-Schlüssel

NOBLDEYGTBPLMF-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=CCC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.